molecular formula C20H19ClN4O4S B2663451 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 501351-80-0

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No. B2663451
M. Wt: 446.91
InChI Key: JDEZCZMUPFZWEM-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a highly potent and selective inhibitor of a specific protein target, making it a promising candidate for the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Drug Candidacy

A series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized to evaluate new drug candidates for Alzheimer’s disease. The synthesis involved multiple steps, starting from 4-chlorobenzenesulfonyl chloride and ethyl piperidin-3-carboxylate, leading to target compounds screened for enzyme inhibition activity against acetyl cholinesterase (AChE) and evaluated through haemolytic activity (Rehman et al., 2018).

Antibacterial Activity

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and subjected to spectral analysis. These compounds were screened against Gram-negative and Gram-positive bacteria, exhibiting moderate to talented activity, showcasing the potential antibacterial applications of these derivatives (Khalid et al., 2016).

Anticancer and Antimicrobial Potential

Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate. These compounds were evaluated for their antibacterial and anti-enzymatic potential, supported by % hemolytic activity, indicating their potential use in developing new antibacterial agents with selective efficacy (Nafeesa et al., 2017).

Molecular Docking Studies

The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides was carried out, and the compounds were screened against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were performed to find ligand-BChE binding affinity and ligand orientation in active sites of human BChE protein, which is crucial for understanding the interaction mechanisms and potential therapeutic applications (Khalid et al., 2016).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c21-17-7-3-2-6-16(17)19-23-24-20(29-19)22-18(26)14-8-10-15(11-9-14)30(27,28)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEZCZMUPFZWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

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